Verlukast sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of verlukast sodium involves several steps, including the preparation of key intermediates and their subsequent reactions. One of the synthetic routes includes the hydroboration of ketones with boranes derived from α-pinenes, involving a non-catalytic enantioselective reduction protocol . Another method employs organometallic complexes of ruthenium (II) to catalyze enantioselective hydrogen transfer, using formic acid as the source of hydrogen . Additionally, a biocatalytic process with ketoreductase KRED has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .
化学反応の分析
Verlukast sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form complexes with metals such as chromium, iron, nickel, copper, zinc, cadmium, and mercury . The thermal decomposition of these complexes typically ends with the formation of metal oxides . Common reagents used in these reactions include glutathione for conjugation reactions . Major products formed from these reactions include metal complexes and oxidized derivatives .
科学的研究の応用
Verlukast sodium has a wide range of scientific research applications. It is used as a leukotriene D4 receptor antagonist in studies related to asthma and bronchoconstriction . It also serves as an inhibitor of the ABCC multidrug resistance protein 1 (MRP1), making it valuable in research on multidrug resistance in cancer . Additionally, this compound is used in studies involving the transport of anionic conjugates by multidrug resistance-associated proteins . Its role in blocking antigen-induced asthmatic responses in humans further highlights its importance in respiratory research .
作用機序
Verlukast sodium exerts its effects by selectively blocking the binding of leukotriene D4 to the CysLT1 receptor . This action prevents the activation of the receptor, thereby inhibiting the bronchoconstrictive and inflammatory effects mediated by leukotriene D4 . The compound does not block the binding of leukotriene C4 or leukotriene E4 to their respective receptors . The molecular targets involved include the CysLT1 receptor and the ABCC multidrug resistance protein 1 (MRP1) .
類似化合物との比較
Verlukast sodium is often compared with other leukotriene receptor antagonists such as montelukast sodium and zafirlukast . Montelukast sodium, for example, is a second-generation antagonist at the CysLT1 receptor and is used in the treatment of chronic asthma . Zafirlukast is another leukotriene receptor antagonist with similar applications . What sets this compound apart is its high selectivity for the CysLT1 receptor and its additional role as an inhibitor of the ABCC multidrug resistance protein 1 (MRP1) .
特性
CAS番号 |
162377-77-7 |
---|---|
分子式 |
C26H26ClN2NaO3S2 |
分子量 |
537.1 g/mol |
IUPAC名 |
sodium;3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;/t26-;/m1./s1 |
InChIキー |
XNAYQOBPAXEYLI-LQKFMROPSA-M |
異性体SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
正規SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。